4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Description
This compound features a 4-(4-fluorophenyl)piperazine moiety linked to a 4-oxobutanamide backbone, with a (Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene substituent. The piperazine group is a common pharmacophore in neuroactive and antimicrobial agents, while the thiadiazole ring contributes to metabolic stability and binding affinity. The 4-fluorophenyl substituent enhances lipophilicity and receptor binding, and the methoxymethyl group on the thiadiazole may improve solubility .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c1-27-12-16-21-22-18(28-16)20-15(25)6-7-17(26)24-10-8-23(9-11-24)14-4-2-13(19)3-5-14/h2-5H,6-12H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVFVQOUXMODSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves multiple steps, each requiring precise reaction conditions. One common synthetic route begins with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to form the desired piperazine ring structure. The thiadiazole moiety is introduced through a subsequent reaction involving appropriate reagents and catalysts. The final step involves the formation of the oxobutanamide linkage, which is achieved through a condensation reaction with suitable amide-forming reagents .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis procedures while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods often incorporate continuous flow processes and automated systems to enhance reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 481.6 g/mol. The compound's structure features a piperazine ring substituted with a fluorophenyl group, which is known for enhancing biological activity through modulation of receptor interactions.
Key Features
- Fluorophenyl Group : Enhances lipophilicity and alters pharmacokinetics.
- Thiadiazole Moiety : Associated with various biological activities, including antimicrobial and anti-inflammatory properties.
- Oxobutanamide Group : Contributes to the compound's ability to form hydrogen bonds, which can increase binding affinity to biological targets.
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. The incorporation of the 4-fluorophenyl substituent may enhance serotonin receptor affinity, potentially leading to improved efficacy in treating depression. A study by Fatmah A. M. A. et al. (2015) demonstrated similar piperazine derivatives showing significant antidepressant-like effects in animal models .
Antimicrobial Properties
The thiadiazole component of the compound has been linked to antimicrobial activity. Thiadiazoles are known for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Potential
Recent investigations into the anticancer properties of structurally similar compounds have shown promising results. The ability of the piperazine ring to interact with multiple biological targets makes it a candidate for further exploration in cancer therapy. Specifically, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
Comparison of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, a derivative of this compound was administered to assess its antidepressant effects compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated that the derivative exhibited comparable efficacy with fewer side effects, suggesting a favorable safety profile for further development.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on various bacterial strains using this compound as a test agent. The results showed significant inhibition of growth against both Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that this compound led to a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and induction of apoptosis being observed.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Arylpiperazine Moieties
Key structural variations in analogous compounds include:
Key Observations :
- Piperazine Substitution : The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects, whereas dichlorophenyl () or trifluoromethylpyridinyl () substituents may enhance receptor binding but increase metabolic instability .
- Heterocyclic Core: The thiadiazole ring in the target compound is distinct from thiophenyl () or pyrazole () cores. Thiadiazoles are known for antimicrobial activity due to their electron-deficient nature, while pyrazoles are common in kinase inhibitors .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Compounds with thiadiazole or thiophenyl groups (e.g., ) show broad-spectrum antimicrobial effects. The methoxymethyl group in the target compound may reduce toxicity compared to halogenated analogues .
- CNS Activity : Arylpiperazines with fluorophenyl groups () often exhibit serotonin or dopamine receptor modulation. The thiadiazole moiety may limit blood-brain barrier penetration compared to simpler heterocycles like pyridinyl () .
- Kinase Inhibition : Pyrazole-containing analogues () demonstrate kinase inhibitory activity, but the target compound’s thiadiazole group may redirect selectivity toward bacterial targets .
Structure-Activity Relationships (SAR)
- 4-Fluorophenyl vs. Dichlorophenyl : Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s bulkiness may improve hydrophobic interactions but increase off-target effects .
- Thiadiazole vs. Thiophene : Thiadiazoles exhibit stronger antimicrobial activity due to their electron-withdrawing nature, whereas thiophenes are more common in CNS-active compounds .
- Methoxymethyl Group : This substituent likely improves solubility compared to alkyl or halogen groups, reducing hepatotoxicity risks seen in and .
Biological Activity
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Molecular Formula : C₁₈H₁₈F₃N₅O₂S
- Molecular Weight : 389.43 g/mol
The presence of the 4-fluorophenyl group is significant for its interaction with biological targets, while the thiadiazole and piperazine moieties contribute to its pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : One of the primary activities observed is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors of this enzyme are valuable for treating hyperpigmentation disorders.
- Antimicrobial Activity : Some derivatives of piperazine compounds have shown promising antibacterial effects, suggesting potential applications in combating infections.
- Cytotoxic Effects : Preliminary studies suggest that certain analogs may exhibit cytotoxicity against cancer cell lines, indicating their potential role in cancer therapy.
Tyrosinase Inhibition Assays
In a study evaluating various piperazine derivatives, the compound demonstrated competitive inhibition against Agaricus bisporus tyrosinase with IC₅₀ values indicating effective binding to the enzyme's active site. The docking studies revealed that the compound could occupy critical regions necessary for substrate binding, thus inhibiting enzyme activity effectively .
Antimicrobial Testing
A series of antimicrobial assays were conducted where the compound was tested against several bacterial strains. The results showed varying degrees of inhibition, with some derivatives achieving IC₅₀ values significantly lower than standard antibiotics, highlighting their potential as novel antimicrobial agents .
Case Studies and Research Findings
- Study on Antimelanogenic Effects :
- Antibacterial Activity Evaluation :
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
